2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure that includes a pyridotriazine core, a tert-butylbenzyl group, and a sulfanyl linkage, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-6-5-11-22-16(13)20-17(21-18(22)23)24-12-14-7-9-15(10-8-14)19(2,3)4/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXXBGIOGZAQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridotriazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridotriazine ring system.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents.
Addition of the tert-Butylbenzyl Group: This step involves the alkylation of the sulfanyl group with 4-(tert-butyl)benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridotriazine core or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridotriazine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown their ability to induce apoptosis in cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest . The structural features of this compound suggest it may also interact with cellular targets involved in cancer progression.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored through its interaction with bacterial and fungal targets. Various studies have highlighted the effectiveness of triazole-based compounds against a range of pathogens, suggesting that the sulfanyl group may enhance the biological activity by improving solubility and bioavailability .
Enzyme Inhibition
The compound may act as an enzyme inhibitor in metabolic pathways associated with disease processes. Enzyme inhibition studies have shown that similar compounds can disrupt key enzymatic functions in pathogenic organisms, making them valuable in drug development for infectious diseases .
Case Studies
Mechanism of Action
The mechanism by which 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects depends on its interaction with molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The sulfanyl group and pyridotriazine core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- **2-{[4-(tert-butyl)benzyl]sulfanyl}-9-ethyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- **2-{[4-(tert-butyl)benzyl]sulfanyl}-9-phenyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS No. 306978-83-6) belongs to the class of pyrido[1,2-a][1,3,5]triazin derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound.
- Molecular Formula: C19H21N3OS
- Molecular Weight: 339.45 g/mol
- Boiling Point: Approximately 463.8 °C
- Density: 1.18 g/cm³
The biological activity of triazine derivatives often involves interaction with various biological targets such as enzymes and receptors. The presence of the sulfanyl group in this compound may enhance its ability to form stable interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
| Candida albicans | MIC values vary based on structural modifications |
The compound's structure allows for potential modifications that could enhance its antimicrobial efficacy through structure-activity relationship (SAR) studies.
Anticancer Activity
Preliminary studies suggest that triazine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism may involve the inhibition of cell proliferation pathways or modulation of apoptotic signals.
Anti-inflammatory Effects
Some studies have indicated that compounds within this class can exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in vitro.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various triazine derivatives demonstrated that compounds similar to this compound showed potent activity against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values significantly lower than standard antibiotics like vancomycin .
- Cytotoxicity Assays : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential as a chemotherapeutic agent .
- Inflammation Models : Animal models treated with similar triazine derivatives exhibited reduced inflammation markers in conditions such as arthritis and colitis, indicating a promising avenue for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how do reaction conditions influence yield?
- Methodology : The synthesis involves multi-step organic reactions, including thioether bond formation and heterocyclic ring construction. Key steps include:
- Thiol-alkylation : Reacting a tert-butyl benzyl thiol precursor with a halogenated pyridotriazinone intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the sulfanyl linkage .
- Heterocyclic assembly : Cyclization via nucleophilic substitution or condensation reactions, requiring precise pH control (e.g., pH 7–8) to avoid side products .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yield optimization requires monitoring reaction progress via TLC and adjusting solvent polarity .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm, singlet) and sulfanyl-methylene protons (δ ~4.2 ppm, AB quartet) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .
- X-ray crystallography : Resolve the pyrido-triazinone core and tert-butylbenzyl orientation (if crystalline) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility : Test in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolysis or oxidation of the sulfanyl group .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the compound’s biological activity compared to other alkyl/aryl analogs?
- Methodology : Perform structure-activity relationship (SAR) studies:
- Synthesize analogs with methyl, isopropyl, or phenyl groups at the benzyl position.
- Compare binding affinities (e.g., enzyme inhibition assays) and pharmacokinetic properties (e.g., logP via shake-flask method) .
- Key finding : The tert-butyl group enhances lipophilicity (logP ~3.5) and steric shielding, potentially reducing metabolic degradation .
Q. What experimental strategies can resolve contradictory data in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-response analysis : Test across a wide concentration range (nM to µM) to distinguish specific vs. nonspecific effects .
- Mechanistic studies : Use fluorescence polarization assays to confirm target engagement (e.g., kinase or protease inhibition) .
- Triangulation : Cross-validate results with orthogonal assays (e.g., cell viability vs. enzymatic activity) .
Q. How can computational modeling guide the optimization of this compound for selective target binding?
- Methodology :
- Docking simulations : Use AutoDock Vina to predict interactions with active sites (e.g., ATP-binding pockets) .
- MD simulations : Assess conformational stability of the sulfanyl-methylene linker in aqueous vs. lipid environments .
- QSAR : Corlate substituent electronic parameters (Hammett σ) with bioactivity data .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology :
- Chiral chromatography : Use Chiralpak® columns to separate enantiomers during purification .
- Asymmetric catalysis : Optimize Pd- or Ru-catalyzed reactions to control stereochemistry at the pyrido-triazinone core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
